Ethyl 3-oxooctanoate
Overview
Description
Ethyl 3-oxooctanoate, also known as this compound, is an organic compound with the molecular formula C10H18O3. It is an ester derived from octanoic acid and is characterized by the presence of a keto group at the third carbon position. This compound is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
Ethyl 3-oxooctanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
This compound interacts with its targets through a process known as alkylation . In this process, the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This reaction results in the formation of a new carbon-carbon bond, effectively joining two smaller pieces into one larger molecule .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the malonic ester synthesis . This pathway involves the alkylation of enolate ions, followed by hydrolysis of the ester groups and decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid . This pathway allows for the preparation of a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms .
Result of Action
The result of this compound’s action is the formation of a substituted monocarboxylic acid . This is achieved through the malonic ester synthesis pathway, which involves the alkylation of enolate ions, followed by hydrolysis and decarboxylation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the formation of the enolate ion . Additionally, the reaction is typically carried out in a nonprotic solvent to prevent protonation of the enolate ion . The temperature and pH of the environment can also affect the reaction rate and the stability of the compound.
Biochemical Analysis
Biochemical Properties
Ethyl 3-oxooctanoate is a key compound in various biochemical reactions. It is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide . This property makes it a valuable component in organic synthesis .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total . The enol is moderately acidic, thus this compound behaves similarly to acetylacetone .
Temporal Effects in Laboratory Settings
This compound is stored at a temperature of 4 degrees Celsius
Dosage Effects in Animal Models
It is crucial to note that any new drug or compound’s dosage effects must be thoroughly studied in animal models before human trials .
Metabolic Pathways
This compound is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxooctanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate reacts with octanoic acid in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified by distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Octanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and other derivatives.
Scientific Research Applications
Ethyl 3-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl acetoacetate
- Ethyl 3-oxobutanoate
- Ethyl 3-oxopentanoate
Properties
IUPAC Name |
ethyl 3-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJFGCEOYRREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404664 | |
Record name | Ethyl 3-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-95-6 | |
Record name | Ethyl 3-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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